[1'-13C]2'-deoxycytidine monohydrate

Catalog No.
S12562826
CAS No.
M.F
C9H15N3O5
M. Wt
245.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1'-13C]2'-deoxycytidine monohydrate

Product Name

[1'-13C]2'-deoxycytidine monohydrate

IUPAC Name

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate

Molecular Formula

C9H15N3O5

Molecular Weight

245.23 g/mol

InChI

InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2

InChI Key

HXBGOHZLZCFWLH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O

[1'-13C]2'-deoxycytidine monohydrate is a stable isotopically labeled derivative of 2'-deoxycytidine, a nucleoside that plays a crucial role in the structure of DNA. It consists of a ribose sugar, a cytosine base, and a phosphate group, with the unique feature of having a carbon-13 isotope at the 1' position of the sugar moiety. The molecular formula for [1'-13C]2'-deoxycytidine monohydrate is C9H15N3O5, and its molecular weight is approximately 246.24 g/mol . This compound is often utilized in various biochemical and pharmacological studies due to its ability to serve as a tracer in metabolic pathways.

Typical of nucleosides:

  • Phosphorylation: It can be phosphorylated to form [1'-13C]2'-deoxycytidine triphosphate, which is essential for DNA synthesis.
  • Glycosylation: The compound can undergo glycosylation reactions, forming glycosides with various alcohols.
  • Deamination: Under certain conditions, it may be deaminated to yield uridine derivatives.

These reactions are critical for understanding its behavior in biological systems and its role in nucleic acid metabolism.

As a nucleoside analog, [1'-13C]2'-deoxycytidine monohydrate exhibits biological activities similar to those of natural nucleosides. It is incorporated into DNA during replication and transcription processes. The presence of the carbon-13 isotope allows researchers to track its incorporation and metabolism using nuclear magnetic resonance spectroscopy and mass spectrometry. This property makes it valuable for studying cellular processes such as DNA replication, repair mechanisms, and cellular metabolism.

The synthesis of [1'-13C]2'-deoxycytidine monohydrate typically involves the following methods:

  • Isotope Labeling: The starting materials are isotopically enriched compounds that undergo standard nucleoside synthesis protocols. For example, using labeled precursors like [1'-13C]ribose can lead to the formation of the desired product.
  • Chemical Synthesis: Chemical methods may involve protecting group strategies to selectively introduce the carbon-13 label at the 1' position before deprotecting to yield the final product.
  • Biotechnological Approaches: Enzymatic methods using recombinant enzymes can also be employed for synthesizing labeled nucleosides.

These methods ensure high purity and specific activity necessary for research applications.

[1'-13C]2'-deoxycytidine monohydrate has several applications:

  • Metabolic Studies: Used as a tracer in metabolic studies to investigate nucleic acid metabolism.
  • Pharmacokinetics: Assists in understanding the pharmacokinetics of nucleoside analogs in drug development.
  • Nuclear Magnetic Resonance Studies: Facilitates structural studies of nucleic acids through isotopic labeling.

Researchers utilize this compound extensively in both basic and applied sciences.

Interaction studies involving [1'-13C]2'-deoxycytidine monohydrate focus on its binding affinity with enzymes such as DNA polymerases and kinases. These studies help elucidate how this compound influences enzyme activity and substrate specificity. Additionally, it can be used to study interactions with other biomolecules, providing insights into cellular mechanisms and pathways.

Several compounds share structural similarities with [1'-13C]2'-deoxycytidine monohydrate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2'-DeoxycytidineLacks carbon-13 isotope; natural nucleosideEssential for DNA synthesis
2'-DeoxyadenosineContains adenine base instead of cytosineInvolved in energy transfer (ATP)
2'-DeoxyguanosineContains guanine base; critical for RNA synthesisPlays a role in signaling pathways
2'-DeoxyuridineContains uracil instead of thymine or cytosineImportant for RNA synthesis
2'-Deoxycytidine-2'-13C MonohydrateCarbon-13 at 2' position; used for different studiesAllows tracking of metabolic pathways

The uniqueness of [1'-13C]2'-deoxycytidine monohydrate lies primarily in its isotopic labeling at the 1' position, which enables precise tracking in various biochemical assays while retaining functionality similar to its non-labeled counterparts.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

245.10117059 g/mol

Monoisotopic Mass

245.10117059 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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